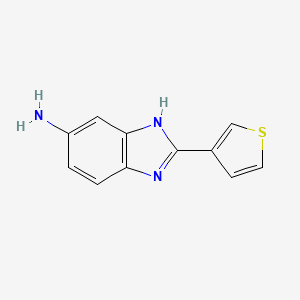![molecular formula C20H34N4O7S3 B13854205 N-[6-(Biotinamido)hexanoyl]-(R)-2-amino-2-carboxyethylmethanethiosulfonate](/img/structure/B13854205.png)
N-[6-(Biotinamido)hexanoyl]-(R)-2-amino-2-carboxyethylmethanethiosulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-(Biotinamido)hexanoyl]-®-2-amino-2-carboxyethylmethanethiosulfonate is a biotin derivative used primarily in proteomics research. This compound is known for its ability to provide high specificity binding sites for avidin or streptavidin, making it useful for reversible biotinylation of proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like DMSO and methanol, and the process is carried out at low temperatures to maintain the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The compound is typically stored at -20°C to preserve its integrity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[6-(Biotinamido)hexanoyl]-®-2-amino-2-carboxyethylmethanethiosulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethiosulfonate group to a thiol group.
Substitution: The methanethiosulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used .
Applications De Recherche Scientifique
N-[6-(Biotinamido)hexanoyl]-®-2-amino-2-carboxyethylmethanethiosulfonate is widely used in scientific research, particularly in:
Proteomics: For reversible biotinylation of proteins, aiding in protein purification and identification.
Biology: Used in cell labeling and tracking studies due to its high affinity for avidin and streptavidin.
Industry: Utilized in the development of biosensors and other analytical tools .
Mécanisme D'action
The compound exerts its effects primarily through its biotin moiety, which binds with high affinity to avidin or streptavidin. This binding facilitates the reversible biotinylation of proteins, allowing for their purification and subsequent analysis. The methanethiosulfonate group can undergo substitution reactions, enabling the attachment of various functional groups to the biotinylated proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotin-PEG derivatives: These compounds also provide high specificity binding sites for avidin or streptavidin but differ in their linker chemistry.
Biotinylated antibodies: Used for similar applications but are more specific to antibody-based assays.
Biotinylated peptides: Similar in function but used primarily in peptide-based studies .
Uniqueness
N-[6-(Biotinamido)hexanoyl]-®-2-amino-2-carboxyethylmethanethiosulfonate is unique due to its methanethiosulfonate group, which allows for versatile chemical modifications. This makes it particularly useful in applications requiring reversible biotinylation and subsequent functionalization .
Propriétés
Formule moléculaire |
C20H34N4O7S3 |
|---|---|
Poids moléculaire |
538.7 g/mol |
Nom IUPAC |
2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-methylsulfonylsulfanylpropanoic acid |
InChI |
InChI=1S/C20H34N4O7S3/c1-34(30,31)33-12-14(19(27)28)22-17(26)9-3-2-6-10-21-16(25)8-5-4-7-15-18-13(11-32-15)23-20(29)24-18/h13-15,18H,2-12H2,1H3,(H,21,25)(H,22,26)(H,27,28)(H2,23,24,29)/t13-,14?,15-,18-/m0/s1 |
Clé InChI |
XPBDVBAHCRNQPR-XGVZATPDSA-N |
SMILES isomérique |
CS(=O)(=O)SCC(C(=O)O)NC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
SMILES canonique |
CS(=O)(=O)SCC(C(=O)O)NC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 4-[5-chloro-2-(1-hydroxypropyl)-4-methylphenyl]piperazine-1-carboxylate](/img/structure/B13854127.png)
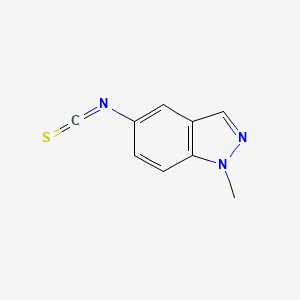
![6-(4-((4-Carboxybutyl)amino)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13854143.png)
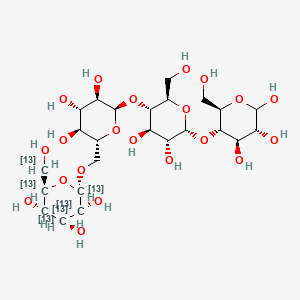
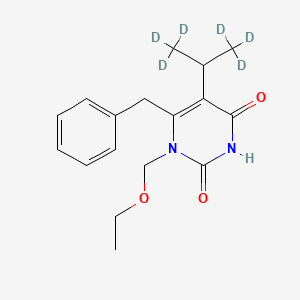
![sodium;[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13854157.png)
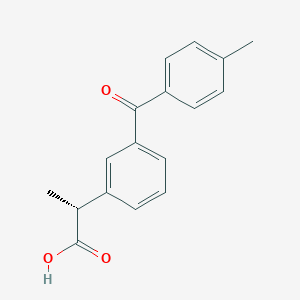

![benzyl (8Z)-2-oxo-4,6,7,9a-tetrahydro-3aH-[1,3,2]dioxathiolo[4,5-c]azocine-5-carboxylate](/img/structure/B13854171.png)
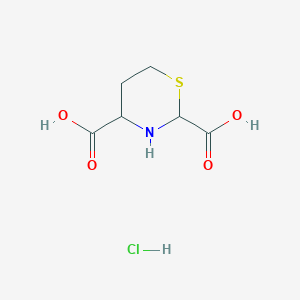
![8-Cyclopentyl-5-methyl-6-propionylpyrido[2,3-d]pyrimidine-2,7(3H,8H)-dione](/img/structure/B13854195.png)
